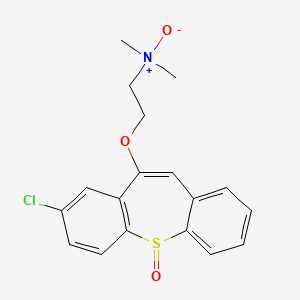
Triazolam N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolam N-Oxide is a derivative of triazolam, a benzodiazepine used primarily for the short-term treatment of insomnia. Triazolam itself is known for its hypnotic, anxiolytic, sedative, anticonvulsant, and muscle relaxant properties . This compound, as an oxidized form of triazolam, retains some of these properties but also exhibits unique characteristics due to the presence of the N-oxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triazolam N-Oxide typically involves the oxidation of triazolam. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triazolam N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to triazolam or other reduced forms.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with acetic acid as a catalyst.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: Triazolam and other reduced forms.
Substitution: Substituted triazolam derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triazolam N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of insomnia and anxiety disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
Triazolam N-Oxide exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedation, anxiolysis, and muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazolam: The parent compound, used primarily for its hypnotic effects.
Estazolam: Another benzodiazepine with similar properties but a longer half-life.
Flurazepam: Known for its long duration of action and use in treating insomnia.
Midazolam: A short-acting benzodiazepine used for sedation and anesthesia
Uniqueness
Triazolam N-Oxide is unique due to the presence of the N-oxide functional group, which imparts different chemical reactivity and potentially different pharmacological properties compared to its parent compound and other benzodiazepines .
Eigenschaften
CAS-Nummer |
96849-15-9 |
|---|---|
Molekularformel |
C₁₇H₁₂Cl₂N₄O |
Molekulargewicht |
359.21 |
Synonyme |
8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine 5-Oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)



